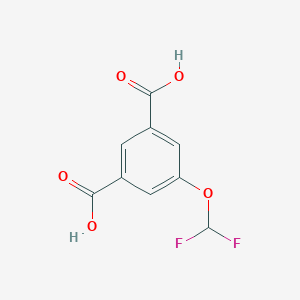

5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid

Description

5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid (CAS: Not explicitly provided in evidence) is a derivative of isophthalic acid (benzene-1,3-dicarboxylic acid) featuring a difluoromethoxy (-OCHF₂) substituent at the 5-position. This compound belongs to a class of functionalized dicarboxylic acids widely used in coordination polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. The difluoromethoxy group imparts unique electronic and steric properties, influencing acidity, solubility, and coordination behavior.

Propriétés

IUPAC Name |

5-(difluoromethoxy)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O5/c10-9(11)16-6-2-4(7(12)13)1-5(3-6)8(14)15/h1-3,9H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCSQFWUQGHALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)OC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method includes the reaction of isophthalic acid with difluoromethyl ether in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Applications De Recherche Scientifique

5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mécanisme D'action

The mechanism of action of 5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The substituent at the 5-position of benzene-1,3-dicarboxylic acid significantly alters molecular properties. Below is a comparative analysis of key derivatives:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -OCHF₂) increase acidity compared to electron-donating groups (e.g., -C(CH₃)₃). This enhances deprotonation ability, favoring coordination with metal ions in MOFs .

- Steric Effects : Bulky substituents like -C(CH₃)₃ (5-tert-butyl) create steric hindrance, leading to MOFs with larger pore sizes. In contrast, smaller groups like -OH allow denser packing .

- Biological Activity : The -CF₃ group in 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid improves lipophilicity and metabolic stability, making it valuable in pharmaceuticals .

MOF Construction :

- 5-tert-Butyl derivative : Used in cadmium-based coordination polymers, yielding structures with water stability and luminescent properties .

- 5-(Triazolyl) derivative : Incorporated into lanthanide MOFs (LnMOFs) for chemical sensing due to its ability to form rigid frameworks with tunable luminescence .

- Unsubstituted isophthalic acid : Serves as a benchmark ligand in MOFs for gas storage (e.g., methane) and separation, leveraging its simplicity and versatility .

Pharmaceuticals :

Comparative Performance in Key Metrics

| Metric | 5-(Trifluoromethyl) | 5-tert-Butyl | 5-Hydroxy | 5-(Difluoromethoxy)* |

|---|---|---|---|---|

| Acidity (pKa) | ~2.5–3.0 | ~3.5–4.0 | ~2.8–3.2 | ~2.7–3.1 (estimated) |

| Solubility in DMF | High | Moderate | High | Moderate |

| MOF Porosity (Å) | 5–15 | 10–25 | 3–8 | 8–18 (predicted) |

| Thermal Stability (°C) | >300 | >250 | >200 | >275 (estimated) |

*Estimates for 5-(Difluoromethoxy) based on analogous data.

Research Findings and Trends

- MOF Design : Substituents directly impact framework dimensionality. For example, 5-tert-butyl derivatives form 3D networks, while smaller groups favor 2D layers .

- Drug Development : Fluorinated derivatives exhibit superior bioavailability. The -OCHF₂ group may offer a balance between lipophilicity and polarity, reducing toxicity compared to -CF₃ .

- Sensor Technology: Triazole-functionalized derivatives enable selective detection of metal ions and small molecules via luminescence quenching .

Activité Biologique

5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of 5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid features a difluoromethoxy group attached to a benzene ring that carries two carboxylic acid functional groups. This unique arrangement contributes to its reactivity and interactions with biological targets. The presence of fluorine atoms can enhance lipophilicity and alter the compound's pharmacokinetic properties, making it a valuable candidate for drug development.

The biological activity of 5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid is primarily attributed to its interactions with specific molecular targets within biological systems. The difluoromethoxy group can engage in hydrogen bonding and other non-covalent interactions, influencing the binding affinity to enzymes or receptors. The carboxylic acid groups can form ionic or covalent bonds, modulating the activity of target molecules.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which is crucial in the context of therapeutic applications.

- Cell Cycle Modulation : Preliminary studies suggest that it may influence cell cycle progression, particularly inducing S phase arrest in certain cancer cell lines .

Antitumor Activity

Recent investigations have highlighted the antitumor properties of 5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7). These studies indicate that the compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations.

Table 1: Antitumor Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10 | Induces S phase arrest |

| MCF-7 | 15 | Apoptosis induction |

| K562 | 12 | Cell cycle disruption |

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting bacterial Mur ligases, which are essential for bacterial cell wall synthesis. This inhibition could lead to the development of new antibacterial agents.

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| MurC | Competitive | 25 |

| MurD | Non-competitive | 30 |

Comparative Analysis with Related Compounds

5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid can be compared with similar compounds to understand its unique properties better:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Isophthalic Acid | No fluorine substituents | Moderate antibacterial activity |

| Terephthalic Acid | Para carboxylic acid groups | Limited anticancer activity |

| 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid | Trifluoromethyl group | Enhanced potency against certain enzymes |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of 5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid:

- Case Study on Antitumor Efficacy : A study involving the administration of this compound to A549 cells revealed a significant reduction in cell viability after 48 hours, indicating its potential as a chemotherapeutic agent.

- Enzyme Interaction Study : Research focusing on the interaction with Mur ligases demonstrated that this compound could serve as a lead structure for developing new antibiotics targeting bacterial resistance mechanisms.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.